2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrazole, benzothiophene, and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from commercially available precursors. The key steps typically include the formation of the pyrazole ring, followed by the construction of the benzothiophene and triazolopyrimidine rings. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various alkylating agents. The reaction conditions often involve elevated temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions can be facilitated by the use of catalysts or specific solvents to enhance reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives
Uniqueness
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9-ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N6S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-13-ethyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H24N6S/c1-4-14-5-6-15-16(10-14)27-20-18(15)19-22-17(24-26(19)11-21-20)7-8-25-13(3)9-12(2)23-25/h9,11,14H,4-8,10H2,1-3H3 |
InChI Key |
VUOXNDQRGORTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CCN5C(=CC(=N5)C)C |
Origin of Product |
United States |
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